molecular formula C9H9FO2 B8498758 (4-fluoro-3,5-dimethylphenyl) formate

(4-fluoro-3,5-dimethylphenyl) formate

Cat. No.: B8498758
M. Wt: 168.16 g/mol
InChI Key: PWOWRZXNMCUAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3,5-dimethylphenyl) formate is an ester derivative of 4-fluoro-3,5-dimethylphenol, where the hydroxyl group is replaced by a formate (-OCHO) moiety. The compound’s aromatic core features electron-withdrawing fluorine and methyl substituents, which influence its electronic properties, solubility, and reactivity. Applications likely include its use as a synthetic intermediate or protecting group in organic synthesis.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(4-fluoro-3,5-dimethylphenyl) formate

InChI

InChI=1S/C9H9FO2/c1-6-3-8(12-5-11)4-7(2)9(6)10/h3-5H,1-2H3

InChI Key

PWOWRZXNMCUAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3,5-dimethylphenyl) formate typically involves the esterification of formic acid with 4-fluoro-3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3,5-dimethylphenyl) formate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4-fluoro-3,5-dimethylbenzoic acid.

    Reduction: 4-fluoro-3,5-dimethylbenzyl alcohol.

    Substitution: 4-methoxy-3,5-dimethylphenyl formate.

Scientific Research Applications

(4-fluoro-3,5-dimethylphenyl) formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-fluoro-3,5-dimethylphenyl) formate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atom on the phenyl ring can enhance the compound’s stability and influence its binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (4-fluoro-3,5-dimethylphenyl) formate and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications Stability Notes
This compound N/A* C₉H₉FO₂ ~168.17 Formate ester Synthetic intermediate, prodrugs Susceptible to hydrolysis
Oglenam Impurity 18 2212022-56-3 C₂₆H₂₅F₂N₇O 489.52 Indazole, imidazolone, pyrazolo-pyridine Pharmaceutical impurity Stable under neutral conditions
(4-Fluoro-3,5-dimethylphenyl)hydrazine HCl 2212021-40-2 C₈H₁₂ClFN₂ 190.65 Hydrazine Synthetic intermediate Sensitive to oxidation
UK1 Ligand Complex N/A C₃₈H₃₈F₂N₈O₄ ~740.75 Pyrazolo-pyridine, oxadiazolone Medicinal chemistry (enzyme inhibition) High thermal stability
2,2,2-Trifluoro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one 1256467-41-0 C₁₀H₉F₄O 236.17 Trifluoromethyl ketone Agrochemicals, fluorinated building blocks Resistant to hydrolysis

Physicochemical and Reactivity Comparisons

  • Electronic Effects :

    • The formate ester’s electron-withdrawing formate group enhances electrophilic substitution reactivity compared to the electron-donating hydrazine group in (4-fluoro-3,5-dimethylphenyl)hydrazine HCl .
    • The trifluoromethyl ketone (CAS 1256467-41-0) exhibits strong electron-withdrawing effects due to the -CF₃ group, making it less reactive toward nucleophilic attacks than the formate ester .
  • Solubility :

    • The hydrazine derivative (CAS 2212021-40-2) is polar and water-soluble as a hydrochloride salt, whereas the formate ester and trifluoromethyl ketone are more lipophilic .
  • Stability :

    • The formate ester is prone to hydrolysis under acidic/basic conditions, whereas the trifluoromethyl ketone resists hydrolysis due to steric and electronic effects .
    • The UK1 ligand complex () demonstrates high thermal stability, attributed to its rigid heterocyclic framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.